Cas no 1241995-05-0 ({[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate)
![{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate structure](https://www.kuujia.com/scimg/cas/1241995-05-0x500.png)
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- 2-((1-(3-methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate
- 2-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate
- STL013941
- [2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate
- {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
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- Inchi: 1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21)
- InChI Key: BSSGQTJPIRBIAO-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)C(C)NC(COC(C1C=CC=C(C=1)OC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 442
- Topological Polar Surface Area: 73.9
- XLogP3: 3
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6609-3872-2μmol |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-1mg |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-20mg |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-10mg |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-15mg |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-5mg |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-40mg |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-50mg |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-20μmol |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6609-3872-5μmol |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate |
1241995-05-0 | 5μmol |
$63.0 | 2023-09-07 |
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate Related Literature
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1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
The Synthesis and Applications of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a compound with the CAS number 1241995-05-0, which has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound belongs to the class of esters, specifically featuring a methoxyphenyl group and a carbamoyl methyl group. Its structure is characterized by the presence of two aromatic rings, each substituted with methoxy groups, which contribute to its stability and reactivity in various chemical reactions.
The synthesis of [1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid or its derivatives. The esterification step is often carried out using standard methods such as Fischer esterification or by utilizing coupling agents like dicyclohexylcarbodiimide (DCC). The presence of methoxy groups in the aromatic rings enhances the reactivity of the compound, making it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of this compound in the field of drug discovery. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents. The methoxyphenyl group is known to exhibit significant pharmacological activity, and its incorporation into larger molecular frameworks has shown promising results in preclinical trials.
In addition to its pharmaceutical applications, [1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated its potential as a component in organic field-effect transistors (OFETs), where it contributes to improved charge transport properties.
The compound's stability under various conditions has been extensively studied, with findings indicating that it maintains structural integrity under moderate thermal and chemical stress. This stability is attributed to the resonance stabilization provided by the aromatic rings and the electron-donating methoxy groups. Such properties make it suitable for use in harsh chemical environments, further expanding its applicability across diverse industries.
From an environmental standpoint, researchers have investigated the biodegradation potential of [1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate. Initial studies suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term impact on ecosystems. However, ongoing research aims to develop more sustainable synthesis methods and degradation pathways to mitigate these environmental risks.
In conclusion, [1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate stands as a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific endeavors. As research continues to uncover new potentials for this compound, its role in advancing both medicinal and materials science is expected to grow significantly.
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